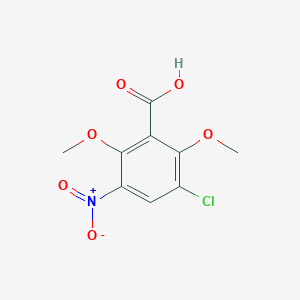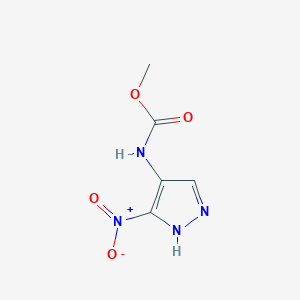
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate, also known as MNPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow solid that is soluble in organic solvents and is commonly used as a reagent in chemical reactions.
科学的研究の応用
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied as a potential drug for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been used as a pesticide to protect crops from pests and diseases. In materials science, Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been used as a building block for the synthesis of new materials with unique properties.
作用機序
The mechanism of action of Methyl (3-nitro-1H-pyrazol-4-yl)carbamate is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and proteins. Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Biochemical and Physiological Effects
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Methyl (3-nitro-1H-pyrazol-4-yl)carbamate can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that Methyl (3-nitro-1H-pyrazol-4-yl)carbamate can reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has several advantages for use in lab experiments. It is relatively easy and cost-effective to synthesize, making it accessible to researchers. It is also stable under a wide range of conditions and can be stored for long periods without degradation. However, Methyl (3-nitro-1H-pyrazol-4-yl)carbamate also has some limitations. It is toxic at high doses and can cause harm to living organisms. Therefore, researchers must take precautions when handling Methyl (3-nitro-1H-pyrazol-4-yl)carbamate and ensure that appropriate safety measures are in place.
将来の方向性
There are several future directions for research on Methyl (3-nitro-1H-pyrazol-4-yl)carbamate. One area of interest is the development of Methyl (3-nitro-1H-pyrazol-4-yl)carbamate-based materials with unique properties, such as improved mechanical strength or electrical conductivity. Another area of interest is the investigation of Methyl (3-nitro-1H-pyrazol-4-yl)carbamate as a potential drug for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Methyl (3-nitro-1H-pyrazol-4-yl)carbamate and its potential applications in medicine and agriculture.
合成法
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate can be synthesized through a simple and efficient method. The synthesis starts with the reaction of 3-nitro-1H-pyrazole with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure Methyl (3-nitro-1H-pyrazol-4-yl)carbamate. This synthesis method is relatively easy and cost-effective, making it a popular choice for researchers.
特性
CAS番号 |
179747-68-3 |
|---|---|
製品名 |
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate |
分子式 |
C5H6N4O4 |
分子量 |
186.13 g/mol |
IUPAC名 |
methyl N-(5-nitro-1H-pyrazol-4-yl)carbamate |
InChI |
InChI=1S/C5H6N4O4/c1-13-5(10)7-3-2-6-8-4(3)9(11)12/h2H,1H3,(H,6,8)(H,7,10) |
InChIキー |
JNZNNUKOHNGFEP-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=C(NN=C1)[N+](=O)[O-] |
正規SMILES |
COC(=O)NC1=C(NN=C1)[N+](=O)[O-] |
同義語 |
Carbamic acid, (3-nitro-1H-pyrazol-4-yl)-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



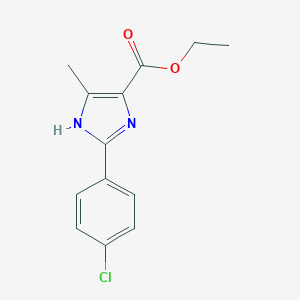
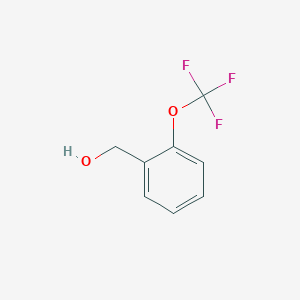
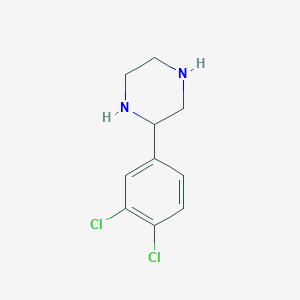
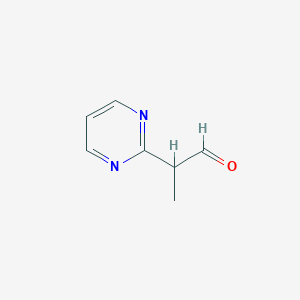
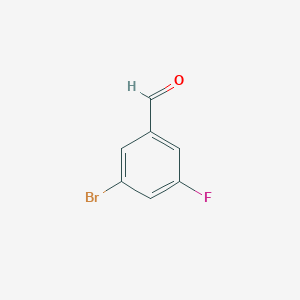
![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
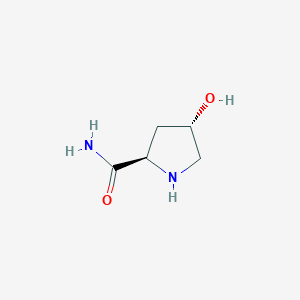
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)
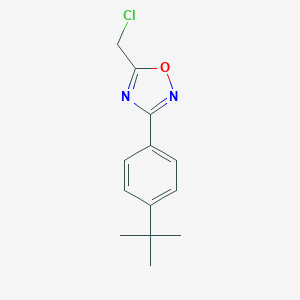
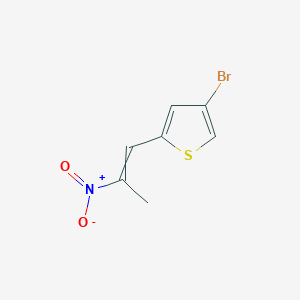
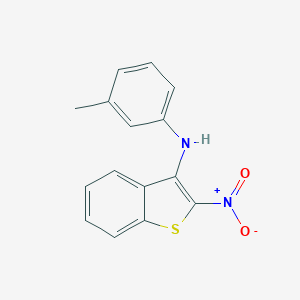
![8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B68505.png)
